Pasiniazid - 2066-89-9

Pasiniazid

Catalog Number: EVT-278879
CAS Number: 2066-89-9
Molecular Formula: C13H14N4O4
Molecular Weight: 290.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pasiniazid (Isoniazid p-aminosalicylate) is a chemical compound synthesized from Isoniazid and 4-Aminosalicylic acid. [] It functions as a prodrug, metabolizing into its active components within the body. This characteristic makes it valuable in scientific research, particularly in studying tuberculosis treatment. [] Notably, Pasiniazid exhibits effectiveness against multi-drug resistant tuberculosis (MDR-TB). [, , , , , , , , , , , , , ]

Isoniazid

  • Compound Description: Isoniazid is a first-line antituberculosis drug that inhibits the synthesis of mycolic acid, a key component of the mycobacterial cell wall. [] It is often used in combination with other drugs to treat active tuberculosis and prevent latent tuberculosis infection.

Para-Aminosalicylic Acid (PAS)

  • Compound Description: Para-aminosalicylic acid (PAS) is a bacteriostatic drug that inhibits the growth of Mycobacterium tuberculosis. [, ] It is primarily used in combination with other antituberculosis drugs, often as part of second-line treatment regimens. []
  • Relevance: PAS is a structural component of Pasiniazid. [, ] Combining isoniazid and PAS within Pasiniazid may offer advantages against some drug-resistant Mycobacterium tuberculosis strains compared to using either drug alone. [, ]

Rifampicin

  • Compound Description: Rifampicin is a bactericidal antibiotic that inhibits bacterial DNA-dependent RNA polymerase. [] It is a crucial first-line drug for treating active tuberculosis and preventing latent tuberculosis infection. [, , ]
  • Relevance: While not structurally related to Pasiniazid, Rifampicin is frequently mentioned alongside Pasiniazid in the context of treating multi-drug resistant tuberculosis (MDR-TB). [, , , , , ] Research often compares regimens containing Pasiniazid to those with Rifampicin for effectiveness in managing MDR-TB. [, ]

Rifapentine

  • Compound Description: Rifapentine, similar to Rifampicin, is a rifamycin-class antibiotic inhibiting bacterial DNA-dependent RNA polymerase. [, ] It's used to treat active tuberculosis and latent tuberculosis infection, often in combination therapy. [, , ]
  • Relevance: Rifapentine, although structurally similar to Rifampicin but not Pasiniazid, is frequently compared alongside Pasiniazid in studies focusing on multi-drug resistant tuberculosis (MDR-TB). [, , ] These studies analyze the effectiveness of regimens incorporating either Rifapentine or Pasiniazid for managing MDR-TB. [, ]

Levofloxacin

  • Compound Description: Levofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. [, , ] It is often used in combination regimens to treat multidrug-resistant tuberculosis (MDR-TB). [, , , , ]
  • Relevance: Levofloxacin is frequently mentioned alongside Pasiniazid in MDR-TB treatment regimens. [, , , , ] Studies investigate their combined efficacy against MDR-TB, often comparing regimens with these two drugs to alternative treatment options. [, , , ]

Other Related Compounds

  • Streptomycin [, , , , , ]: An aminoglycoside antibiotic inhibiting bacterial protein synthesis.
  • Ethambutol [, , , , , , ]: Inhibits arabinosyl transferases involved in mycobacterial cell wall synthesis.
  • Pyrazinamide [, , , , , , , , ]: Mechanism not fully understood, but likely disrupts mycobacterial membrane metabolism.
  • Capreomycin [, , , , ]: A cyclic peptide antibiotic that inhibits bacterial protein synthesis.
  • Prothionamide [, , , , , , , ]: A prodrug activated within mycobacteria, inhibiting mycolic acid synthesis.
  • Amikacin [, , , , , ]: An aminoglycoside antibiotic, similar to streptomycin, targeting bacterial protein synthesis.
  • Moxifloxacin [, , , , ]: A fluoroquinolone antibiotic, like levofloxacin, interfering with bacterial DNA replication.
  • Clarithromycin [, , ]: A macrolide antibiotic that inhibits bacterial protein synthesis.
Source and Classification

Pasiniazid is derived from the combination of isonicotinic acid hydrazide and p-aminosalicylic acid. It falls under the category of hydrazine derivatives and is recognized for its role in combating multidrug-resistant tuberculosis. Its CAS number is 2066-89-9, and it has been studied extensively for its efficacy against various strains of Mycobacterium tuberculosis, particularly those exhibiting resistance to isoniazid and para-aminosalicylic acid .

Synthesis Analysis

The synthesis of pasiniazid involves several key steps:

  1. Starting Materials: The primary starting materials are isonicotinic acid hydrazide and p-aminosalicylic acid.
  2. Reaction Conditions: The reaction typically occurs under controlled temperature and pH conditions to facilitate the formation of the desired salt.
  3. Purification: Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate pasiniazid in its pure form.

The synthesis can be represented by the following general reaction:

Isonicotinic Acid Hydrazide+p Aminosalicylic AcidPasiniazid\text{Isonicotinic Acid Hydrazide}+\text{p Aminosalicylic Acid}\rightarrow \text{Pasiniazid}

This reaction highlights the formation of pasiniazid through the interaction of its precursor compounds, emphasizing the importance of precise conditions for optimal yield .

Molecular Structure Analysis

Pasiniazid's molecular structure can be described as follows:

  • Molecular Formula: C11_{11}H12_{12}N4_{4}O3_{3}
  • Molecular Weight: 248.24 g/mol
  • Structural Features: The molecule contains a hydrazine group (-NH-NH-) linked to a p-aminosalicylic acid moiety, which contributes to its biological activity against Mycobacterium tuberculosis.

The structural integrity of pasiniazid is crucial for its function, as it allows for effective interaction with bacterial enzymes involved in cell wall synthesis .

Chemical Reactions Analysis

Pasiniazid participates in various chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: In aqueous environments, pasiniazid can undergo hydrolysis, leading to the release of its constituent components.
  2. Reactivity with Bacterial Enzymes: The compound interacts with enzymes such as catalase and peroxidase in Mycobacterium tuberculosis, which are critical for bacterial survival under oxidative stress.

These reactions underscore pasiniazid's role in disrupting normal bacterial metabolism, thereby enhancing its efficacy as an antitubercular agent .

Mechanism of Action

The mechanism of action of pasiniazid primarily involves:

  1. Inhibition of Mycolic Acid Synthesis: Pasiniazid is converted into its active form within bacterial cells, which then targets the synthesis pathways of mycolic acids—essential components of the mycobacterial cell wall.
  2. Disruption of Cellular Integrity: By inhibiting mycolic acid production, pasiniazid compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.

This mechanism highlights pasiniazid's effectiveness against resistant strains by targeting fundamental processes necessary for bacterial survival .

Physical and Chemical Properties Analysis

Pasiniazid exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and ethanol, which facilitates its administration in clinical settings.
  • Melting Point: The melting point ranges around 180–185 °C, indicating stability under standard conditions.

These properties are essential for understanding how pasiniazid can be effectively formulated into pharmaceutical preparations for treating tuberculosis .

Applications

Pasiniazid has several significant applications in medical science:

  1. Antitubercular Therapy: It serves as a second-line treatment option for patients with multidrug-resistant tuberculosis.
  2. Research Tool: Pasiniazid is used in laboratory studies to explore mechanisms of drug resistance and efficacy against various strains of Mycobacterium tuberculosis.
  3. Combination Therapy: It may be utilized alongside other antitubercular agents to enhance therapeutic outcomes and reduce resistance development.

The ongoing research into pasiniazid continues to reveal its potential benefits in combating one of the most challenging infectious diseases globally .

Properties

CAS Number

2066-89-9

Product Name

Pasiniazid

IUPAC Name

4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C7H7NO3.C6H7N3O/c8-4-1-2-5(7(10)11)6(9)3-4;7-9-6(10)5-1-3-8-4-2-5/h1-3,9H,8H2,(H,10,11);1-4H,7H2,(H,9,10)

InChI Key

RKPHTRVPGYGVQD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN

Solubility

Soluble in DMSO

Synonyms

Fintosid
isoniazide 4-aminosalicylate
pasiniazide

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.